2-{[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione is a complex organic compound featuring a triazole ring linked to an isoindole-dione structure via a sulfanyl-methyl bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through the cyclization of appropriate precursors, such as hydrazine derivatives and carbon disulfide, under controlled conditions.
Attachment of the Sulfanyl Group: The sulfanyl group is introduced via nucleophilic substitution reactions, often using thiol-containing reagents.
Coupling with Isoindole-Dione: The final step involves coupling the triazole-sulfanyl intermediate with an isoindole-dione derivative, typically through a condensation reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the isoindole-dione moiety, potentially altering the electronic properties of the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the triazole ring or the sulfanyl group.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, organometallic reagents.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced triazole derivatives, modified isoindole-dione structures.
Substitution: Various substituted triazole or isoindole-dione derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a building block for synthesizing more complex molecules and materials.
Biology
Biologically, the compound is investigated for its potential as a bioactive molecule. Its triazole ring is known for antimicrobial and antifungal properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, the compound is explored for its potential therapeutic applications. Its structure suggests it could interact with biological targets such as enzymes or receptors, leading to the development of new pharmaceuticals.
Industry
Industrially, the compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism by which 2-{[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes, inhibiting their activity or altering their function. The sulfanyl group and triazole ring are key to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-{[(5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1H-isoindole-1,3(2H)-dione: This compound itself.
4-methyl-4H-1,2,4-triazole-3-thiol: A simpler triazole derivative with similar reactivity.
2-{[5-(2-furyl)-4-(2-methoxyethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide: Another complex triazole derivative with different substituents.
Uniqueness
The uniqueness of This compound lies in its combination of a triazole ring and an isoindole-dione structure, which imparts distinct chemical and biological properties. This makes it a versatile compound for various applications, from drug development to materials science.
Properties
Molecular Formula |
C12H10N4O2S |
---|---|
Molecular Weight |
274.30 g/mol |
IUPAC Name |
2-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanylmethyl]isoindole-1,3-dione |
InChI |
InChI=1S/C12H10N4O2S/c1-7-13-12(15-14-7)19-6-16-10(17)8-4-2-3-5-9(8)11(16)18/h2-5H,6H2,1H3,(H,13,14,15) |
InChI Key |
BLFVIJWZYUSVBN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=NN1)SCN2C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.